(cis-9)-2-Hydroxyoctadecen-17-ynoic Acid
Description
Contextualization within Hydroxy Fatty Acids and Acetylenic Fatty Acids
Hydroxy fatty acids are characterized by the presence of at least one hydroxyl group along their carbon chain. These molecules are involved in various biological processes. For instance, hydroxyoctadecadienoic acids (HODEs), which are oxidation products of linoleic acid, are known to be abundant in atherosclerotic lesions and play a role in regulating cellular pathways. nih.gov The position of the hydroxyl group is critical to the molecule's function.
Acetylenic fatty acids contain one or more carbon-carbon triple bonds. These are less common in nature than their olefinic (double-bonded) counterparts but are found in some plant and fungal species. The synthesis of various acetylenic fatty acids, such as 8-hydroxyoctadec-cis-11-en-9-ynoic acid, has been documented in chemical literature, highlighting the interest in these types of molecules for potential applications. rsc.org
The hypothetical structure of (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid suggests it shares features with both of these classes. The hydroxyl group at the C-2 position is a common feature in alpha-hydroxy acids, which are known to be involved in lipid metabolism. The cis-9 double bond is characteristic of common fatty acids like oleic acid. nih.gov The terminal alkyne at C-17 is a reactive group that could participate in various chemical reactions, making it a point of interest for synthetic chemists and biochemists.
Significance in Lipidomics and Metabolomics Research
Lipidomics and metabolomics are large-scale studies of lipids and metabolites in biological systems. These fields aim to identify and quantify the vast array of small molecules to understand their roles in health and disease. While there is no direct research on this compound in these fields, the study of similar molecules provides insight into its potential significance.
For example, metabolomics studies have identified various fatty acids as potential biomarkers for diseases. In a study on ventricular fibrillation after myocardial infarction, 9-cis-retinoic acid was identified as a key predictive biomarker. nih.gov This highlights how specific isomers of fatty acids can have distinct and crucial biological roles.
Furthermore, research into odd-chain fatty acids, such as cis-9-heptadecenoic acid, has shown their potential therapeutic and nutritional properties. mdpi.com Engineered yeast strains have been developed to produce these fatty acids, indicating a growing interest in their industrial and medical applications. mdpi.com
Given its unique structure, this compound, if discovered or synthesized, would be a prime candidate for investigation within lipidomics and metabolomics. Its distinct features could make it a useful biomarker or a bioactive molecule with specific functions. However, without empirical data, its role remains speculative.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-hydroxyoctadec-9-en-17-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h1,9-10,17,19H,3-8,11-16H2,(H,20,21)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQRDGQTNVSFHM-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCC=CCCCCCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCCCC/C=C\CCCCCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675950 | |
| Record name | (9Z)-2-Hydroxyoctadec-9-en-17-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-43-1 | |
| Record name | (9Z)-2-Hydroxyoctadec-9-en-17-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathways of Cis 9 2 Hydroxyoctadecen 17 Ynoic Acid and Analogues
Precursor Molecules and Initial Fatty Acid Chain Elongation (e.g., Acetyl-CoA, Malonyl-CoA, Oleic Acid, Linoleic Acid)
The foundation of fatty acid biosynthesis lies in the assembly of a carbon chain from simple two-carbon units. libretexts.org This process occurs in the cytoplasm and involves a cyclical pathway catalyzed by the fatty acid synthase (FAS) multienzyme complex. jackwestin.comnih.gov
The primary precursor for fatty acid synthesis is Acetyl-CoA, a central molecule in cellular metabolism derived primarily from the breakdown of carbohydrates. libretexts.orgaatbio.com For fatty acid synthesis to commence, Acetyl-CoA is first converted to Malonyl-CoA through a carboxylation reaction catalyzed by the enzyme Acetyl-CoA carboxylase (ACC). jackwestin.comlibretexts.org Malonyl-CoA serves as the donor of two-carbon units for the growing fatty acid chain. jackwestin.comnumberanalytics.com
The elongation cycle involves four key reactions that are repeated to lengthen the acyl chain by two carbons per cycle:
Condensation: An acyl-CoA (initially Acetyl-CoA) condenses with Malonyl-ACP (Acyl Carrier Protein). researchgate.net
Reduction: The resulting 3-ketoacyl-ACP is reduced using NADPH as a reducing agent. jackwestin.com
Dehydration: A water molecule is removed to create a double bond. vaia.com
Reduction: The double bond is reduced, again using NADPH, to form a saturated acyl-ACP, now two carbons longer. libretexts.org
This cycle repeats until a 16-carbon fatty acid, palmitic acid, is formed. jackwestin.com Palmitic acid can then be further elongated to form stearic acid (18:0). Subsequent desaturation of stearic acid by stearoyl-ACP desaturase yields oleic acid (cis-9-18:1), a key monounsaturated fatty acid. libretexts.orgfrontiersin.org Oleic acid is the direct precursor for the synthesis of linoleic acid (cis-9, cis-12-18:2), which is formed by the action of a Δ12-desaturase, an enzyme that introduces a second double bond at the 12th position. frontiersin.orgnih.gov Linoleic acid, in turn, is a critical substrate for the formation of acetylenic fatty acids. nih.gov
Table 1: Key Precursor Molecules in Fatty Acid Biosynthesis
| Precursor Molecule | Primary Role in the Pathway | Relevant Enzyme(s) |
|---|---|---|
| Acetyl-CoA | The fundamental two-carbon building block for de novo fatty acid synthesis. aatbio.com | Acetyl-CoA Carboxylase (ACC) |
| Malonyl-CoA | The activated two-carbon donor used in the elongation cycles of fatty acid synthesis. jackwestin.comnumberanalytics.com | Fatty Acid Synthase (FAS) |
| Oleic Acid (18:1) | A primary C18 monounsaturated fatty acid that serves as a substrate for further desaturation. libretexts.org | Fatty Acid Desaturase 2 (FAD2) |
| Linoleic Acid (18:2) | A polyunsaturated fatty acid that is the direct precursor for Δ12 acetylenase activity. nih.govnih.gov | Δ12 Acetylenase |
Enzymatic Conversion Mechanisms for Acetylenic Bond Formation
The formation of the characteristic carbon-carbon triple bond (alkyne) in acetylenic fatty acids is a specialized biochemical transformation catalyzed by a unique class of enzymes. This process typically modifies existing double bonds in long-chain fatty acids like linoleic acid.
The enzymes responsible for creating acetylenic bonds, known as acetylenases, are divergent forms of microsomal oleate (B1233923) Δ12-desaturases, which belong to the Fatty Acid Desaturase 2 (FAD2) family. nih.govnih.gov Canonical FAD2 enzymes catalyze the introduction of a cis double bond at the Δ12 position of oleic acid to produce linoleic acid. frontiersin.orgnih.gov However, some plant species have evolved specialized FAD2-like enzymes that possess acetylenase functionality. nih.govresearchgate.net
These acetylenases catalyze the conversion of a pre-existing double bond into a triple bond. nih.gov For instance, a Δ12 acetylenase acts on linoleic acid, converting the cis-double bond at the Δ12 position into an acetylenic bond, thereby producing crepenynic acid ((9Z)-octadeca-9-en-12-ynoic acid). nih.govusask.ca This makes Δ12 acetylenase a key enzyme in the biosynthesis of many polyacetylenic compounds. nih.gov The FAD2 enzyme family is remarkably versatile, with different members capable of desaturation, hydroxylation, and acetylenation, highlighting a sophisticated evolutionary adaptation for producing diverse fatty acid structures. nih.govnih.gov
The precise mechanism for acetylenic bond formation is believed to be an oxidative process analogous to desaturation. nih.gov Fatty acid desaturases and acetylenases are non-heme diiron enzymes that utilize molecular oxygen and electrons (often from NADPH via cytochrome b5) to carry out their function. nih.govresearchgate.netgsartor.org
The leading mechanistic proposal involves a stepwise dehydrogenation. The conversion of a single bond to a double bond (desaturation) is an O2-dependent dehydrogenation. gsartor.org It is theorized that the conversion of a double bond to a triple bond (acetylenation) proceeds through a similar mechanism, effectively involving a second round of oxidation or dehydrogenation at the same carbon atoms. nih.gov Kinetic isotope effect studies support a two-step mechanism for the conversion of an alkene to an alkyne. nih.gov
While direct evidence is still being gathered, the general model suggests that the enzyme abstracts successive hydrogen atoms from adjacent carbons of the fatty acid chain, first creating a double bond and then a triple bond. researchgate.net Elimination reactions are a fundamental process in biochemistry for creating unsaturated bonds, often involving the removal of a proton and a leaving group. nih.gov In this enzymatic context, the process is a highly controlled oxidative elimination of hydrogen atoms.
The specificity of the desaturase or acetylenase determines the position of the new unsaturated bond. The most well-characterized reaction in acetylenic fatty acid synthesis is the Δ12 acetylenation, which transforms the Δ12 double bond of linoleic acid into a triple bond. nih.govusask.ca
Some FAD2-type enzymes exhibit promiscuous activity, catalyzing more than one type of reaction. For example, studies on enzymes from the Santalaceae family have shown that in addition to Δ12 desaturation, some enzymes can also perform Δ15 desaturation of linoleic acid. researchgate.net This would introduce a double bond at the ω-3 position. The ability of a single enzyme to catalyze different reactions, such as both desaturation and acetylenation, or to act on different positions of the fatty acid chain, underscores the functional diversity within this enzyme family. researchgate.netusask.ca This enzymatic flexibility allows for the generation of a wide array of unusual fatty acids, including those with conjugated enyne systems, from common precursors.
Table 2: Key Enzymes and Reactions in the Biosynthetic Pathway
| Enzyme/Enzyme Class | Gene Family | Substrate | Product | Reaction Type |
|---|---|---|---|---|
| Δ12-Desaturase | FAD2 | Oleic Acid | Linoleic Acid | Desaturation (Double Bond Formation) nih.gov |
| Δ12-Acetylenase | FAD2 (divergent) | Linoleic Acid | Crepenynic Acid | Acetylenation (Triple Bond Formation) nih.govusask.ca |
| Fatty Acid 2-Hydroxylase | FA2H | Long-chain fatty acids | (R)-2-hydroxy fatty acids | C-2 Hydroxylation uniprot.orgmdpi.com |
Enzymatic Hydroxylation at the C-2 Position
The final step in the biosynthesis of (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid is the introduction of a hydroxyl group at the alpha-carbon (C-2) of the fatty acid chain. This reaction is catalyzed by a specific hydroxylase enzyme.
The hydroxylation of fatty acids at the C-2 position is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H). nih.govwikipedia.org This NAD(P)H-dependent monooxygenase is located in the endoplasmic reticulum and is responsible for producing 2-hydroxy fatty acids, which are important components of sphingolipids in tissues like the brain and skin. mdpi.comnih.gov The enzyme contains a conserved iron-binding histidine motif, which is characteristic of membrane-bound desaturases and hydroxylases. nih.gov
A critical feature of FA2H is its high degree of stereospecificity. The hydroxylation reaction creates a chiral center at the C-2 carbon. Biochemical studies have demonstrated that the FA2H enzyme stereospecifically produces only the (R)-enantiomer of the 2-hydroxy fatty acid. uniprot.orgnih.govuniprot.org This specificity is crucial, as the different enantiomers, (R)- and (S)-2-hydroxy fatty acids, can have distinct metabolic fates and biological functions. nih.govuniprot.org For the biosynthesis of this compound, the FA2H enzyme would act on the acetylenic fatty acid precursor to introduce the hydroxyl group, yielding the final (R)-2-hydroxy product.
Relationship to Other Hydroxylases and Oxygen-Containing Functional Groups (e.g., Cytochrome b5, Epoxygenases, Bifunctional Enzymes)
The biosynthesis of this compound is intrinsically linked to a broader family of enzymes responsible for introducing oxygen-containing functional groups into fatty acids. Understanding these relationships provides insight into the evolution of its biosynthetic pathway and the specific enzymatic machinery required.
Cytochrome b5: This small, heme-binding protein is a crucial electron donor in a variety of oxidation reactions within the endoplasmic reticulum. nih.govnih.gov In plants and fungi, cytochrome b5 is known to provide electrons for fatty acid desaturases and hydroxylases. nih.gov Specifically, it has been implicated as an electron donor in fatty acid hydroxylation, desaturation, and even the formation of triple bonds. nih.gov For the synthesis of a molecule like this compound, which contains both a double and a triple bond, cytochrome b5 would likely be essential for the function of the desaturase and acetylenase enzymes. Some fatty acid modifying enzymes, such as the yeast Δ-9 fatty acid desaturase Ole1p, even possess a C-terminal cytochrome b5-like domain, suggesting a fused, efficient system for electron transfer. nih.gov The activity of cytochrome P450-dependent fatty acid hydroxylases can also be stimulated by the presence of cytochrome b5. nih.gov
Epoxygenases: These cytochrome P450 (CYP) enzymes are responsible for metabolizing polyunsaturated fatty acids into epoxide products. nih.govwikipedia.org While their primary role is often associated with the production of signaling molecules like epoxyeicosatrienoic acids (EETs) from arachidonic acid, they represent a major pathway for fatty acid oxidation. nih.govnih.gov The formation of epoxides is a distinct process from the direct hydroxylation required for this compound. However, the existence of a diverse array of CYP enzymes, including epoxygenases and hydroxylases, highlights the cell's capacity to perform complex oxygenation chemistry on fatty acid chains. mdpi.comwikipedia.org
Fatty Acid 2-Hydroxylase (FA2H): The hydroxylation at the C-2 position is a key feature of the target molecule. This reaction is catalyzed by fatty acid 2-hydroxylase (FA2H), an enzyme found in eukaryotes that specifically produces the (R)-enantiomer of 2-hydroxy fatty acids. mdpi.com FA2H is a monooxygenase located in the endoplasmic reticulum and is involved in the synthesis of 2-hydroxylated sphingolipids, which are abundant in myelin and skin. mdpi.com The biosynthesis of this compound would therefore depend on an FA2H ortholog capable of acting on an 18-carbon acetylenic fatty acid precursor.
Integration of Hydroxylation and Acetylenation in Complex Lipid Pathways
The synthesis of this compound requires the coordinated action of several enzymatic steps: the introduction of a cis-double bond at the Δ9 position, the formation of a triple bond at the C-17 position (acetylenation), and hydroxylation at the C-2 position. The order and integration of these steps are critical for the final structure.
The biosynthesis likely begins with oleic acid (cis-9-octadecenoic acid), a common fatty acid in many organisms. A desaturase/acetylenase enzyme would then act on the C-17 position to introduce the terminal triple bond. Such enzymes are known to exist in certain plant species. Following this, or potentially in a concerted fashion, a fatty acid 2-hydroxylase (FA2H) would introduce the hydroxyl group at the C-2 position.
The colocalization of these enzymes in the endoplasmic reticulum would be crucial for the efficient transfer of the fatty acid intermediate from one active site to the next. The presence of both desaturase and hydroxylase activities in this cellular compartment is well-established. nih.govmdpi.com The integration of these pathways ensures that the specific chemical modifications occur in the correct sequence to yield the desired product.
Metabolic Engineering Approaches for Biosynthesis
The production of novel fatty acids like this compound in microbial or plant systems is a key goal of metabolic engineering. nih.govresearchgate.net Achieving this would involve the heterologous expression of the necessary biosynthetic genes in a suitable host organism, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. frontiersin.orgnih.govescholarship.org
Key Metabolic Engineering Strategies:
Gene Identification and Expression: The first step is to identify and clone the genes encoding the required enzymes: a Δ9-desaturase, a C-17 acetylenase, and a fatty acid 2-hydroxylase with the appropriate substrate specificity. These genes would then be introduced into the host organism under the control of strong, inducible promoters.
Enhancing Precursor Supply: The production of the target compound can be limited by the availability of its precursors, primarily acetyl-CoA and malonyl-CoA. nih.govnih.gov Engineering the host's central metabolism to increase the flux towards these building blocks is a common strategy. This can involve overexpressing enzymes like acetyl-CoA carboxylase or disrupting competing pathways. nih.govnih.gov
Optimization of Enzyme Activity and Co-factor Availability: The efficiency of the biosynthetic pathway can be improved by engineering the enzymes themselves for higher activity or stability. nih.gov Additionally, ensuring an adequate supply of co-factors such as NADPH and the proper functioning of electron donors like cytochrome b5 is critical for the hydroxylase and acetylenase steps. nih.gov
Host Organism Selection and Engineering: The choice of host is important. Yeast, being a eukaryote, possesses an endoplasmic reticulum where fatty acid modifications naturally occur, making it a suitable chassis. nih.govnih.gov Further engineering of the host could involve knocking out competing pathways that degrade the fatty acid product or divert precursors. nih.gov
Table 1: Key Enzymes and Strategies in Metabolic Engineering for Novel Fatty Acid Production
| Enzyme/Component | Function in Biosynthesis | Metabolic Engineering Approach | Reference |
|---|---|---|---|
| Δ9-Desaturase | Introduces cis-double bond at the 9th position | Heterologous expression of a plant or fungal desaturase gene. | nih.gov |
| C-17 Acetylenase | Forms a terminal triple bond | Identification and expression of a specific acetylenase from a plant source. | nih.gov |
| Fatty Acid 2-Hydroxylase (FA2H) | Adds a hydroxyl group at the C-2 position | Expression of an FA2H gene with specificity for C18 fatty acids. | mdpi.com |
| Cytochrome b5 | Electron donor for desaturase and hydroxylase | Co-expression of a cytochrome b5 gene to ensure sufficient electron supply. | nih.govnih.gov |
| Acetyl-CoA Carboxylase (ACC) | Increases the pool of malonyl-CoA precursor | Overexpression of ACC to boost fatty acid synthesis. | nih.gov |
Enzymatic Catalysis and Molecular Biology of Enzymes Associated with Cis 9 2 Hydroxyoctadecen 17 Ynoic Acid
Structural and Functional Characterization of Acetylenases and Desaturases
Desaturases and acetylenases are closely related enzyme families responsible for introducing unsaturation (double bonds) and acetylenic bonds (triple bonds) into fatty acid chains, respectively. usask.ca Acetylenases are considered a specialized subset of desaturases, having evolved to catalyze the more complex conversion of a double bond into a triple bond. usask.canih.gov The formation of the cis-Δ9 double bond and the C-17 triple bond in the target molecule are catalyzed by members of this enzyme superfamily.
The catalytic activity of both membrane-bound and soluble desaturases, as well as the related acetylenases, is dependent on a highly conserved active site architecture and specific cofactors.
Diiron Cluster : The catalytic heart of these enzymes is a diiron center located within the active site. wikipedia.org This non-heme iron cluster is coordinated by highly conserved histidine residues found within characteristic "histidine box" motifs (e.g., HX(3-4)H, HX(2-3)HH, and QX(2-3)HH). nih.govst-andrews.ac.uk This diiron core is essential for activating molecular oxygen to perform the dehydrogenation reaction on the fatty acid substrate. nih.gov The structure of stearoyl-CoA desaturase 1 (SCD1) reveals that one iron ion is coordinated by five histidine residues, while the second is coordinated by four histidines and a water molecule. nih.gov
Molecular Oxygen : Desaturases and acetylenases are oxidases that utilize molecular oxygen (O₂) as a co-substrate. wikipedia.orggsartor.org The diiron center activates O₂ to initiate the abstraction of hydrogen atoms from the fatty acid chain. nih.gov
NADH as a Reductant : The desaturation reaction requires a supply of electrons to reduce the diiron center and molecular oxygen. This is accomplished via an electron transport chain. For membrane-bound desaturases located in the endoplasmic reticulum, electrons are typically transferred from NADH (or NADPH) via cytochrome b₅ reductase to cytochrome b₅, which then donates the electrons to the desaturase's diiron center. nih.govnih.gov Soluble desaturases in plant plastids receive electrons from ferredoxin. gsartor.org
| Cofactor/Component | Role in Desaturation/Acetylenation | References |
| Diiron Cluster | Binds and activates molecular oxygen; the catalytic core of the active site. | wikipedia.orgnih.govst-andrews.ac.uknih.gov |
| **Molecular Oxygen (O₂) ** | Co-substrate; activated to abstract hydrogen atoms from the fatty acid. | wikipedia.orgnih.govgsartor.org |
| NADH/NADPH | Primary electron donor for the reduction of the diiron center. | nih.govnih.gov |
| Cytochrome b₅ | Electron carrier protein, shuttling electrons to the desaturase. | nih.govnih.gov |
| Cytochrome b₅ Reductase | Enzyme that transfers electrons from NADH to cytochrome b₅. | nih.govnih.gov |
| Ferredoxin | Electron donor for soluble desaturases in plant plastids. | gsartor.org |
The precise function of a desaturase or acetylenase—that is, where it places the unsaturation (regioselectivity) and whether it creates a double or triple bond (chemoselectivity)—is determined by subtle differences in its amino acid sequence, particularly within and around the active site.
Research has shown that as few as one to five amino acid substitutions can be sufficient to convert a desaturase into a hydroxylase or an acetylenase into a desaturase. usask.canih.gov For instance, a study on the Crepis alpina acetylenase (Crep1) identified four key amino acid residues that influence its activity. usask.ca Mutation of these residues had profound effects:
Y150F : Led to a loss of acetylenase activity while retaining desaturase activity. usask.ca
V304I : Converted the acetylenase into a stereoselective Δ12-desaturase. usask.ca
F259L : Transformed the enzyme into an atypical desaturase that produced both cis and trans isomers. usask.ca
Similarly, the regioselectivity of desaturases can be altered by a minimal number of mutations. Directed evolution experiments with a cricket Δ12/Δ9-desaturase showed that as few as three mutations could enhance its Δ9-desaturation activity on shorter fatty acid chains. nih.gov The residue Phe-52 was identified as playing an important role in facilitating Δ9-desaturation. nih.gov In mammalian desaturases, specific residues located near the substrate-binding pocket have been shown to be critical for determining substrate specificity and the position of the new double bond. nih.gov
| Enzyme | Mutation | Effect on Catalytic Activity/Selectivity | Reference |
| Crepis alpina Acetylenase (Crep1) | Y150F | Loss of acetylenase function, retained desaturase function. | usask.ca |
| Crepis alpina Acetylenase (Crep1) | V304I | Conversion to a stereoselective Δ12-desaturase. | usask.ca |
| Crepis alpina Acetylenase (Crep1) | F259L | Conversion to a non-stereoselective desaturase (cis/trans products). | usask.ca |
| Cricket Δ12/Δ9-Desaturase | Multiple (3) | Increased Δ9-desaturation activity on shorter chain fatty acids. | nih.gov |
The substrate specificity of desaturases and acetylenases dictates which fatty acids they can act upon. These enzymes typically recognize fatty acids of specific chain lengths and existing degrees of unsaturation, often esterified to coenzyme A (acyl-CoA) or as part of a lipid molecule. nih.gov
For example, Δ12-desaturases introduce a double bond at the C-12 position of oleic acid (18:1Δ9) to form linoleic acid (18:2Δ9,12). nih.gov A subsequent Δ12-acetylenase would then act on the newly formed double bond in linoleic acid to create a triple bond, yielding crepenynic acid (18:2Δ9,12a). nih.gov The biosynthesis of (cis-9)-2-Hydroxyoctadecen-17-ynoic acid likely involves a Δ9-desaturase acting on a saturated C18 precursor, followed by the action of a highly specific acetylenase that modifies the terminal end of the acyl chain. The CoA head group of the substrate is thought to play an important role in substrate recognition and in determining the regioselectivity of the reaction by interacting with amino acid residues on the enzyme. st-andrews.ac.uk
The subcellular location of these enzymes is critical for their function, as it places them in proximity to their substrates and components of their electron transport chains.
Endoplasmic Reticulum (ER) : The majority of fatty acid desaturases and acetylenases in animals, fungi, and higher plants are integral membrane proteins embedded within the endoplasmic reticulum. st-andrews.ac.uknih.gov This localization is consistent for enzymes like stearoyl-CoA desaturase (SCD) and the fatty acid 2-hydroxylases. nih.govnih.gov Studies in yeast have shown the desaturase Ole1p is uniformly distributed throughout the ER membrane. nih.gov
Plastids : In plants, a distinct class of soluble desaturases exists. These enzymes act on fatty acids attached to an acyl carrier protein (ACP) and are located exclusively within the plastids. nih.govgsartor.org
Structural and Functional Characterization of Fatty Acid 2-Hydroxylases
The introduction of the hydroxyl group at the C-2 position of the fatty acid chain is catalyzed by a fatty acid 2-hydroxylase (FA2H).
FA2H is an integral membrane protein found in the endoplasmic reticulum. nih.govmdpi.com Structurally, the human FA2H protein is composed of 372 amino acids and features two key domains: a cytochrome b₅ domain at the N-terminus and a C-terminal catalytic domain. nih.govnih.gov The catalytic domain contains four potential transmembrane helices and the conserved histidine motifs that coordinate a di-metal ion center, similar to desaturases. mdpi.comnih.gov
Functionally, FA2H is an NAD(P)H-dependent monooxygenase that catalyzes the stereospecific hydroxylation of fatty acids at the C-2 position, exclusively producing the (R)-2-hydroxy enantiomer. mdpi.comuniprot.org The N-terminal cytochrome b₅ domain is believed to be a functional component, likely involved in the electron transfer process required for catalysis. nih.gov These enzymes are vital for synthesizing 2-hydroxylated sphingolipids, which are crucial structural components of myelin in the nervous system and are essential for the skin's water permeability barrier. uniprot.orgmedlineplus.gov
| Enzyme Feature | Description | References |
| Enzyme Name | Fatty Acid 2-Hydroxylase (FA2H) | nih.govmdpi.commedlineplus.gov |
| Cellular Localization | Endoplasmic Reticulum (ER) | nih.govmdpi.comuniprot.org |
| Structure | Integral membrane protein with an N-terminal cytochrome b₅ domain and a C-terminal catalytic domain containing a di-metal center. | nih.govmdpi.comnih.gov |
| Cofactor Requirements | NAD(P)H | mdpi.comnih.gov |
| Catalytic Reaction | Stereospecific hydroxylation of a fatty acid at the C-2 position. | uniprot.org |
| Biological Role | Synthesis of 2-hydroxylated sphingolipids for myelin and skin barrier function. | uniprot.orgmedlineplus.gov |
Gene Expression and Regulation in Producing Organisms
The production of specialized fatty acids is tightly controlled at the level of gene expression. The genes encoding desaturases, acetylenases, and hydroxylases are regulated by a variety of developmental, hormonal, and environmental signals.
In plants, the expression of genes from the Fatty Acid Desaturase 2 (FAD2) family, which includes desaturases and related enzymes, can be induced by biotic and abiotic stresses such as extreme temperatures or pathogen attack. nih.gov
In mammals, the regulation is often tied to metabolic state. The transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a key activator of genes involved in lipogenesis (fat synthesis), including desaturases. nih.gov The activity of SREBP-1c can be suppressed by polyunsaturated fatty acids, creating a feedback loop. nih.gov Another transcription factor, Peroxisome Proliferator-Activated Receptor alpha (PPARα), induces the expression of genes for fatty acid oxidation but also plays a role in regulating the synthesis of highly unsaturated fatty acids. nih.gov
Molecular Mechanisms of Biological Function of Cis 9 2 Hydroxyoctadecen 17 Ynoic Acid and Its Metabolites
Role in Cellular Lipid Structures
The presence of a 2-hydroxy group strongly points towards a potential role for this fatty acid in the composition of complex lipids, particularly sphingolipids, which are crucial components of cellular membranes.
Sphingolipids, Glycosphingolipids, and Ceramides (B1148491): 2-Hydroxy fatty acids are known to be important constituents of a specific subset of sphingolipids. nih.govnih.gov These lipids, including ceramides and more complex glycosphingolipids, are integral to the structure and function of cell membranes, especially in the nervous system and the epidermis. nih.govnih.gov The synthesis of these 2-hydroxylated sphingolipids is dependent on the enzyme fatty acid 2-hydroxylase (FA2H). nih.govnih.gov It is conceivable that (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid, following its conversion to the corresponding acyl-CoA, could be incorporated into ceramides by ceramide synthases.
Myelin Sheath Components: The myelin sheath, a specialized membrane that insulates nerve axons, is particularly rich in 2-hydroxylated galactosylceramides. mdpi.comresearchgate.net The 2-hydroxyl group is thought to be critical for the stability and proper function of myelin. researchgate.net Given this, this compound could potentially be a component of myelin sphingolipids, contributing to the integrity of the nervous system.
Epidermal Lamellar Bodies: In the skin, 2-hydroxylated ceramides are essential for the formation of the epidermal permeability barrier. nih.govmdpi.com These specialized lipids are key components of lamellar bodies, which release their lipid contents into the extracellular space of the stratum corneum to form a protective barrier. mdpi.com The structural features of this compound could allow it to participate in the unique lipid organization required for this barrier function.
| Potential Role in Lipid Structures | Relevant Structural Feature | Implied Biological Significance |
| Sphingolipid Constituent | 2-hydroxy group | Membrane structure and integrity |
| Myelin Sheath Component | 2-hydroxy group | Nerve insulation and function |
| Epidermal Barrier Formation | 2-hydroxy group | Skin protection and hydration |
Influence on Membrane Dynamics and Fluidity
The cis-9 double bond in the fatty acid chain would introduce a kink, influencing how the lipid packs within a membrane. A synthetic analog, 2-hydroxy oleic acid, has been shown to modulate membrane structure. caymanchem.com This suggests that this compound could likewise affect membrane fluidity and the formation of specialized membrane domains. The terminal alkyne group, being a rigid structure, might also impose constraints on the acyl chain's flexibility, further modulating membrane properties.
Participation in Intercellular and Intracellular Signaling Pathways
Fatty acids and their derivatives are potent signaling molecules. nih.gov While direct signaling roles for this compound are unknown, related molecules offer clues. For instance, 2-hydroxy oleic acid has been shown to activate protein kinase Cα and influence signaling pathways related to cancer cell proliferation. caymanchem.com It is plausible that this compound or its metabolites could act as signaling lipids, modulating the activity of various intracellular proteins and signaling cascades.
Interaction with Specific Proteins and Enzymes
The structure of this fatty acid suggests it could be a substrate or modulator for various enzymes.
Fatty Acid Modifying Enzymes: The biosynthesis of this compound would likely involve fatty acid desaturases and hydroxylases. nih.govresearchgate.net Specifically, a fatty acid acetylenase could be responsible for the formation of the terminal alkyne. nih.gov Once formed, it could be a substrate for acyl-CoA synthetases, which would activate it for incorporation into complex lipids.
Lipoxygenases and Cyclooxygenases: Unsaturated fatty acids are common substrates for lipoxygenases and cyclooxygenases, leading to the production of a wide array of signaling molecules. Studies on ω-alkynyl analogues of linoleic and arachidonic acids have shown that they can be oxidized by these enzymes, although the product profile may differ from their natural counterparts. acs.org This indicates that this compound could be metabolized through these pathways, potentially generating novel bioactive lipids.
| Enzyme Class | Potential Interaction | Resulting Product/Effect |
| Fatty Acid Acetylenase | Synthesis | Formation of the terminal alkyne |
| Acyl-CoA Synthetase | Activation | Acyl-CoA ester for metabolic processing |
| Lipoxygenase/Cyclooxygenase | Metabolism | Generation of novel oxidized lipid species |
| Ceramide Synthase | Incorporation | Formation of 2-hydroxy ceramides |
Contribution to General Biological Defense Responses
In plants, 2-hydroxy sphingolipids have been implicated in defense responses, including the oxidative burst triggered by pathogens. nih.gov The presence of these lipids is crucial for the proper organization of plasma membrane nanodomains that contain defense-related proteins like NADPH oxidases. nih.gov While speculative, if this compound is incorporated into plant sphingolipids, it could play a role in orchestrating membrane-based defense mechanisms.
Chemical Synthesis Strategies for Cis 9 2 Hydroxyoctadecen 17 Ynoic Acid and Its Stereoisomers
De novo Synthesis Routes
De novo synthesis offers the advantage of building the molecule with precise control over the placement and stereochemistry of its functional groups from the ground up. A plausible retrosynthetic analysis would disconnect the molecule into several key fragments that can be synthesized independently and then coupled.
One potential de novo strategy could involve the following key steps:
Synthesis of a C8 Aldehyde with a Terminal Alkyne: Starting from a suitable precursor like 6-bromo-1-hexene, the terminal alkyne can be introduced via an alkylation reaction with a protected acetylene equivalent. Subsequent hydroboration-oxidation of the terminal alkene followed by oxidation would yield the corresponding C8 aldehyde.
Synthesis of a C10 Phosphonium Ylide: A 10-carbon fragment containing the carboxylic acid precursor can be prepared from a di-functionalized starting material like 1,8-octanediol. One hydroxyl group would be protected, while the other is converted to a bromide and subsequently to a triphenylphosphonium salt.
Wittig Reaction for Olefin Formation: A Wittig reaction between the C8 aldehyde and the C10 phosphonium ylide would form the cis-double bond at the desired position. The use of specific Wittig conditions, such as using a non-stabilized ylide in an aprotic solvent, favors the formation of the (Z)-isomer.
α-Hydroxylation and Deprotection: Following the olefination, the protected alcohol on the C10 fragment would be deprotected and oxidized to the carboxylic acid. The final step would be the stereoselective α-hydroxylation of the carboxylic acid, which can be achieved using various methods, including the use of chiral auxiliaries or enzymatic approaches.
This multi-step approach allows for the controlled introduction of each functional group, although it can be lengthy and may require extensive purification at each stage.
Semisynthetic Approaches from Precursor Fatty Acids
Semisynthetic routes leverage the existing carbon skeleton of naturally abundant fatty acids, such as oleic acid, which already contains the required (cis-9)-double bond. This can significantly shorten the synthetic sequence.
A potential semisynthetic strategy starting from oleic acid could proceed as follows:
Protection of the Carboxylic Acid: The carboxylic acid of oleic acid would first be protected, for instance, as a methyl or ethyl ester, to prevent interference with subsequent reactions.
Modification of the Alkyl Terminus: The terminal methyl group of the protected oleic acid needs to be functionalized to introduce the alkyne. This is a challenging transformation but can be achieved through radical halogenation followed by elimination and subsequent functional group manipulations to install the terminal alkyne. A more controlled approach might involve ozonolysis of the double bond, followed by chain extension and alkyne introduction on one of the resulting fragments. However, this would sever the existing cis-double bond, necessitating its re-formation. A more direct approach would be preferable if a selective terminal functionalization method is available.
α-Hydroxylation: With the terminal alkyne in place, the α-position of the protected carboxylic acid can be hydroxylated. This can be achieved by forming an enolate at the α-position using a strong base, followed by reaction with an electrophilic oxygen source like a MoOPH reagent or through enzymatic hydroxylation.
Deprotection: The final step involves the deprotection of the carboxylic acid to yield the target molecule.
The main challenge in this approach is the selective functionalization of the terminal end of the fatty acid without affecting the double bond.
Stereoselective Synthesis Methodologies (e.g., addressing (E) vs. (Z) isomers, (R) vs. (S) enantiomers)
Achieving the correct stereochemistry at the C-2 hydroxyl group (R vs. S) and the C-9 double bond (Z vs. E) is critical.
(Z)-Isomer Control (cis-double bond): The Wittig reaction is a powerful tool for creating double bonds. To favor the formation of the (Z)-isomer, unstabilized ylides are typically used in aprotic, polar solvents, and the reaction is run at low temperatures. Alternatively, the use of a Lindlar catalyst for the partial hydrogenation of an alkyne can stereoselectively produce a cis-alkene.
(R) vs. (S) Enantiomer Control (α-hydroxylation): Asymmetric α-hydroxylation of the carboxylic acid (or its ester derivative) can be achieved through several methods:
Chiral Auxiliaries: The carboxylic acid can be coupled to a chiral auxiliary, such as an Evans oxazolidinone. The chiral auxiliary directs the stereoselective enolization and subsequent reaction with an electrophilic oxygen source, leading to the formation of one enantiomer preferentially. The auxiliary is then cleaved to reveal the α-hydroxy acid.
Enzymatic Hydroxylation: Biocatalytic methods using specific hydroxylase enzymes can offer high enantioselectivity for the α-hydroxylation of fatty acids. uniba.it These reactions are often performed under mild conditions.
Kinetic Resolution: A racemic mixture of the α-hydroxy acid can be synthesized, and then one enantiomer can be selectively reacted away using a chiral catalyst or enzyme, leaving the other enantiomer in high enantiomeric excess.
General Principles of Hydroxylation and Acetylenation in Organic Synthesis
Hydroxylation: The introduction of a hydroxyl group onto a carbon skeleton is a fundamental transformation in organic synthesis.
α-Hydroxylation of Carbonyls: This is commonly achieved by forming an enolate with a strong base (e.g., lithium diisopropylamide, LDA) and then trapping it with an electrophilic oxygen source. Common electrophilic oxygen sources include molecular oxygen, peroxides, and oxaziridines.
Allylic and Benzylic Hydroxylation: These positions can be hydroxylated using reagents like selenium dioxide or through photo-oxygenation.
Hydroxylation of Unactivated C-H Bonds: This is a more challenging transformation but can be achieved using powerful oxidizing agents or, more selectively, with certain enzymatic systems like cytochrome P450 monooxygenases.
Acetylenation (Introduction of a Terminal Alkyne):
Alkylation of Acetylide Anions: This is a common method where a terminal alkyne is deprotonated with a strong base (e.g., sodium amide or n-butyllithium) to form an acetylide anion. This nucleophilic anion can then react with a primary alkyl halide in an SN2 reaction to form a new carbon-carbon bond and extend the chain with the alkyne at the terminus.
From Aldehydes: Aldehydes can be converted to terminal alkynes via the Corey-Fuchs reaction or the Seyferth-Gilbert homologation.
Purification and Characterization Methodologies for Synthetic Compounds
The purification and characterization of the synthesized (cis-9)-2-Hydroxyoctadecen-17-ynoic acid and its intermediates are crucial to ensure purity and confirm the correct structure.
Purification Methodologies:
Chromatography: This is the primary method for purifying synthetic organic compounds.
Flash Column Chromatography: Utilized for the routine purification of reaction mixtures on a silica gel stationary phase with a suitable solvent system (e.g., hexane/ethyl acetate mixtures).
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be used for the high-resolution purification of the final product and its stereoisomers. Chiral HPLC, using a chiral stationary phase, is essential for separating enantiomers. umich.edu
Thin-Layer Chromatography (TLC): Used for monitoring the progress of reactions and for determining the appropriate solvent system for column chromatography.
| Technique | Principle of Separation | Application in Synthesis |
|---|---|---|
| Flash Column Chromatography | Adsorption | Purification of intermediates and final product from reaction byproducts. |
| HPLC | Adsorption (Normal Phase) or Partition (Reversed Phase) | High-resolution purification of the final product; separation of geometric isomers (cis/trans). |
| Chiral HPLC | Chiral Recognition | Separation of enantiomers ((R) and (S) forms). |
Characterization Methodologies:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information about the number and chemical environment of protons in the molecule. Key signals would include those for the acetylenic proton, the olefinic protons (with a characteristic coupling constant for the cis configuration), the proton on the carbon bearing the hydroxyl group, and the protons of the aliphatic chain. magritek.commagritek.com
¹³C NMR: Shows the number of unique carbon atoms and their chemical environment. Distinct signals for the carboxylic acid carbon, the alkyne carbons, the alkene carbons, and the carbon bearing the hydroxyl group would be expected.
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which can be used to determine its elemental composition and confirm the molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile derivatives of the fatty acid (e.g., methyl ester), providing both retention time and mass spectral data.
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid and the alcohol, the C=O stretch of the carboxylic acid, the C≡C stretch of the alkyne, and the C-H stretch of the alkyne.
| Technique | Information Obtained | Key Expected Signals/Data |
|---|---|---|
| ¹H NMR | Proton environment and connectivity | Olefinic protons (~5.3 ppm), acetylenic proton (~1.9 ppm), α-hydroxy proton (~4.0 ppm) |
| ¹³C NMR | Carbon skeleton | Carboxyl carbon (~175-180 ppm), alkyne carbons (~70-90 ppm), alkene carbons (~120-135 ppm) |
| HRMS | Exact mass and molecular formula | Precise m/z value corresponding to C₁₈H₃₀O₃ |
| IR Spectroscopy | Functional groups | O-H (~3300-2500 cm⁻¹), C=O (~1710 cm⁻¹), C≡C (~2100 cm⁻¹), ≡C-H (~3300 cm⁻¹) |
Advanced Analytical Methodologies for Characterization and Quantification of Cis 9 2 Hydroxyoctadecen 17 Ynoic Acid
The precise characterization and quantification of complex lipids such as (cis-9)-2-Hydroxyoctadecen-17-ynoic acid are fundamental to understanding its chemical properties and potential biological roles. Advanced analytical techniques are required to elucidate its specific structure, including the positions of the hydroxyl group, the cis-double bond, and the terminal alkyne, as well as to measure its concentration in various matrices.
Computational and Theoretical Investigations of Cis 9 2 Hydroxyoctadecen 17 Ynoic Acid
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are essential for understanding the three-dimensional structure and dynamic behavior of (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid at an atomic level. These methods allow researchers to predict the molecule's conformational preferences and its interactions with biological environments, such as cell membranes or enzyme active sites.
Conformational Analysis: The structure of this compound is characterized by three key features: a hydroxyl group at the C-2 position, a cis double bond at the C-9 position, and a terminal alkyne group at the C-17 position. Molecular modeling can determine the energetically preferred spatial arrangement of the carbon chain, which is influenced by the kink introduced by the cis-double bond and the linear geometry of the terminal alkyne.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time. When placed in a simulated biological membrane, these simulations can predict how this compound orients itself within the lipid bilayer. The hydrophilic carboxyl and hydroxyl groups are expected to anchor at the water-lipid interface, while the hydrophobic hydrocarbon tail would embed within the membrane core. The simulation can provide data on the flexibility of the chain, the space it occupies, and its effect on membrane properties like fluidity and thickness.
Interactive Table 1: Predicted Conformational Properties of this compound from Molecular Modeling
| Molecular Property | Predicted Value/Description | Significance |
| End-to-End Distance (Å) | Variable, influenced by cis-bond | Indicates molecular flexibility and shape. |
| Torsion Angles (C8-C9-C10-C11) | ~0° ± 30° | Defines the characteristic kink of the cis-bond. |
| Solvent Accessible Surface Area (Ų) | ~550-600 | Relates to the molecule's interaction with its environment. |
| Orientation in Membrane | Carboxyl/Hydroxyl at interface | Determines how the molecule interacts with cellular barriers. |
Quantum Chemical Calculations on Enzyme Reaction Mechanisms
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules and elucidate the mechanisms of chemical reactions. researchgate.netsciopen.com For this compound, these calculations are crucial for understanding its biosynthesis and metabolism.
The formation of the 2-hydroxy group, for instance, is catalyzed by fatty acid 2-hydroxylase (FA2H) enzymes. nih.gov DFT calculations can model the reaction steps within the enzyme's active site. This includes the abstraction of a hydrogen atom from the C-2 position and the subsequent introduction of a hydroxyl group. By calculating the energies of reactants, transition states, and products, researchers can determine the reaction's feasibility and rate-determining steps. nih.gov Such studies have been applied to understand the oxidation of other polyunsaturated fatty acids. nih.gov
Similarly, the enzymes that might metabolize this compound, such as desaturases or enzymes acting on the terminal alkyne, can be studied. Quantum calculations can predict the reactivity of different positions on the fatty acid chain, helping to identify which sites are most susceptible to enzymatic modification.
Interactive Table 2: Hypothetical DFT-Calculated Energy Barriers for Key Biosynthetic Steps
| Reaction Step | Enzyme Class | Calculated Activation Energy (kcal/mol) | Implication |
| C-2 Hydroxylation | Fatty Acid 2-Hydroxylase (FA2H) | 15-20 | A feasible enzymatic step for biosynthesis. |
| C-9 Desaturation | Acyl-CoA Desaturase | 25-30 | Higher energy suggests specific enzyme requirements. |
| Alkyne Hydration | Hydratase | >35 | Suggests the alkyne group may be chemically stable. |
Structure-Activity Relationship (SAR) Prediction
Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. While experimental SAR studies require the synthesis and testing of numerous analogues, computational SAR prediction uses algorithms to forecast the activity of novel compounds. mdpi.comnih.gov
For this compound, in silico SAR models could predict its potential as, for example, an enzyme inhibitor or a signaling molecule. The model would analyze the contributions of its distinct functional groups:
2-hydroxyl group: Its position and stereochemistry are critical. SAR models would compare its predicted activity to isomers with the hydroxyl group at different positions (e.g., C-7 or C-9). nih.gov
cis-9 double bond: The presence and configuration of this bond affect the molecule's shape. Models would compare its activity to the trans-isomer or the fully saturated analogue.
17-yne group: The terminal alkyne is a relatively uncommon feature in natural fatty acids. SAR models would assess its contribution to binding affinity and reactivity, which could confer unique biological properties.
By comparing the predicted activity of this compound with a database of known bioactive lipids, these models can generate hypotheses about its biological function.
Interactive Table 3: In Silico SAR Prediction for this compound Analogues
| Analogue Modification | Predicted Change in Activity | Rationale |
| Removal of 2-hydroxyl group | Significant Decrease | The hydroxyl group is likely a key pharmacophore for hydrogen bonding. |
| Isomerization of cis-9 to trans-9 | Moderate Decrease/Alteration | Change in molecular shape would affect binding to target proteins. |
| Saturation of cis-9 double bond | Moderate Decrease/Alteration | Loss of rigidity and altered conformation. |
| Conversion of 17-alkyne to alkane | Unknown/Potentially Significant | The alkyne's unique electronics and linearity could be crucial for specific interactions. |
Bioinformatics Analysis of Related Enzymes and Pathways
Bioinformatics provides the tools to analyze genomic and proteomic data, allowing for the identification of enzymes that may synthesize or metabolize this compound and the pathways in which they participate. nih.gov
Enzyme Identification: To find the enzymes responsible for its biosynthesis, researchers can use the protein sequences of known fatty acid modifying enzymes (e.g., hydroxylases, desaturases) as queries to search sequence databases. This can identify homologous enzymes in various organisms that might act on an 18-carbon fatty acid precursor. Specific sequence motifs associated with the catalysis of hydroxylation or the introduction of cis-double bonds can further refine the search.
Metabolic Pathway Reconstruction: Once potential enzymes are identified, their roles can be placed within the broader context of fatty acid metabolism. nih.govwikipedia.org Pathway databases can be used to construct putative metabolic networks for this compound. This could reveal whether it is likely to be a terminal product, an intermediate in a longer pathway (e.g., leading to prostaglandins or other signaling lipids), or a substrate for beta-oxidation for energy generation. creative-proteomics.com Such analyses can guide metabolic engineering efforts for its potential biotechnological production. nih.govnih.gov
Future Directions and Research Perspectives
Emerging Research Avenues in Unusual Fatty Acid Biology
The study of unusual fatty acids, which deviate from the common saturated and unsaturated forms, is a rapidly expanding field. These molecules, often found in specific plant species or microorganisms, possess unique chemical structures such as triple bonds (alkynoic), hydroxyl groups, or cyclic moieties that confer distinct physical and biological properties. guidechem.comrsc.org
Future research is increasingly focused on several key areas:
Discovery of Novel Structures and Functions: Scientists continue to discover new unusual fatty acids from diverse natural sources. nih.gov For instance, recent discoveries include Nebraskanic and Wuhanic acids from Chinese violet cress seed oil, which have demonstrated superior lubricating properties compared to conventional oils. nih.gov The identification of over 100 new unsaturated fatty acids in human samples has significantly expanded the known human lipidome, opening avenues to investigate their roles in health and disease. nih.gov
Elucidation of Biosynthetic Pathways: A primary goal is to understand the enzymatic machinery responsible for creating these unusual structures. While the basic fatty acid synthesis pathway is well-understood, the specific enzymes that introduce features like triple bonds or hydroxyl groups are often unique and not fully characterized. guidechem.comresearchgate.net Understanding these pathways is crucial for potential bioengineering applications.
Therapeutic Potential: Many unusual fatty acids exhibit potent biological activities. For example, certain 2-alkynoic fatty acids have shown significant antibacterial activity, including against multidrug-resistant strains like MRSA. nih.govnih.gov Further research aims to explore these compounds as templates for new antimicrobial, anti-inflammatory, or anticancer drugs. ekb.egrsc.org
Table 1: Examples of Unusual Fatty Acids and Their Potential Applications
| Fatty Acid Class | Example | Source Organism | Potential Application |
|---|---|---|---|
| Alkynoic Fatty Acids | 2-Hexadecynoic acid (2-HDA) | Synthetic | Antibacterial agent nih.govnih.gov |
| Hydroxy Fatty Acids | Ricinoleic acid | Castor bean (Ricinus communis) | Lubricant, chemical feedstock |
Technological Advances Driving Future Research
Progress in understanding unusual fatty acids is intrinsically linked to advancements in analytical technology. The complexity and diversity of lipids present significant analytical challenges that are now being overcome with cutting-edge techniques. scbt.comguidechem.com
Mass Spectrometry (MS) and Lipidomics: The field of lipidomics, the large-scale study of lipids, has been revolutionized by MS. scbt.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and shotgun lipidomics allow for the sensitive detection and quantification of thousands of lipid species in a single sample. guidechem.com High-resolution instruments like quadrupole time-of-flight (Q-TOF) and Orbitrap analyzers provide the mass accuracy needed to identify novel fatty acid structures. chemwhat.irguidechem.com
4D-Lipidomics: A recent innovation is the addition of ion mobility separation to LC-MS workflows, creating "4D-lipidomics". This technique separates lipid ions based not only on their retention time and mass-to-charge ratio but also on their shape (collisional cross-section, CCS). This fourth dimension provides greater confidence in lipid identification and the ability to resolve isomeric compounds that would otherwise be indistinguishable.
CRISPR-Cas9 Genome Editing: This technology allows researchers to precisely modify the genes involved in fatty acid metabolism. chemwhat.ir By knocking out or altering genes that encode for specific enzymes, scientists can study the function of these enzymes and the resulting changes in the lipid profile, providing direct evidence for their role in synthesizing unusual fatty acids. chemwhat.ir
Table 2: Key Technologies in Unusual Fatty Acid Research
| Technology | Application | Key Advantage |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of complex lipid mixtures. | High sensitivity and broad coverage of the lipidome. scbt.comguidechem.com |
| 4D-Lipidomics (LC-IM-MS) | Enhanced lipid identification and isomer separation. | Adds collisional cross-section (CCS) as a parameter for higher confidence. |
| CRISPR-Cas9 | Functional genomics of fatty acid biosynthetic pathways. | Allows for targeted gene editing to elucidate enzyme function. chemwhat.ir |
Interdisciplinary Approaches to Understanding Complex Lipid Metabolism
The study of lipid metabolism is no longer confined to biochemistry alone. A comprehensive understanding requires collaboration across multiple scientific disciplines.
Chemistry and Biology Interface: Chemical biologists are developing innovative tools to study lipids within living cells. These include synthetic lipid analogs with "clickable" tags or photo-activatable groups that allow researchers to track their movement, metabolism, and interactions with proteins in real-time.
Genomics, Lipidomics, and Phenomics: Integrating large-scale datasets is crucial. Genome-Wide Association Studies (GWAS) can link genetic variations to specific lipid profiles (lipidomics) and, in turn, to observable traits or disease risks (phenomics). chemwhat.ir This multi-omics approach can uncover novel gene functions and identify new biomarkers for metabolic diseases. chemwhat.ir
Computational Biology and Bioinformatics: The vast amount of data generated by modern lipidomics requires sophisticated computational tools for analysis and interpretation. Bioinformaticians develop software and databases for lipid identification, quantification, and pathway analysis, which are essential for extracting meaningful biological insights from complex datasets. This interdisciplinary effort helps build predictive models of lipid metabolism and its role in cellular function and disease.
This integrated approach, combining the power of chemical synthesis, advanced analytical techniques, genetic engineering, and computational analysis, will be paramount in unlocking the full potential of unusual fatty acids and the complex metabolic networks they inhabit.
Q & A
Q. What are the recommended methods for synthesizing (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid in laboratory settings?
Synthesis typically involves multi-step organic reactions, including selective hydroxylation and alkyne functionalization. For example, hydroxylation at the C-2 position can be achieved via epoxidation followed by acid-catalyzed ring-opening, as demonstrated in structurally similar hydroxy fatty acids . Protecting groups (e.g., acetyl or trimethylsilyl) may be required to prevent undesired side reactions during alkyne introduction at C-17. Final purification often employs column chromatography or recrystallization to isolate the cis-9 isomer.
Q. Which analytical techniques are most effective for characterizing this compound?
Gas chromatography-mass spectrometry (GC-MS) with chemical ionization is widely used for structural elucidation, particularly for distinguishing cis/trans isomers . High-resolution NMR (e.g., and ) is critical for confirming hydroxyl and alkyne positions. For quantification, HPLC with UV/Vis or evaporative light scattering detection (ELSD) provides sensitivity for trace analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in isomer-specific biological activity data for hydroxylated fatty acids like this compound?
Contradictions often arise from incomplete isomer separation or impurities. To address this:
- Use orthogonal analytical methods (e.g., GC-MS for isomer separation and LC-MS/MS for quantification) .
- Validate isomer purity via nuclear Overhauser effect (NOE) NMR to confirm spatial proximity of functional groups .
- Compare results with structurally analogous compounds (e.g., cis-9,10-epoxystearic acid) to identify conserved biological mechanisms .
Q. What experimental design considerations are critical for studying the effects of this compound on lipid membrane dynamics?
Key factors include:
- Model systems : Use lipid bilayers or vesicles with controlled compositions (e.g., phosphatidylcholine/phosphatidylethanolamine ratios) to mimic cellular membranes .
- Fluidity assays : Employ fluorescence anisotropy with probes like DPH or Laurdan to measure membrane phase behavior .
- Concentration gradients : Test sub-micellar concentrations to avoid non-physiological disruption .
Q. How can researchers address stability challenges during long-term storage of this compound?
Stability issues (e.g., oxidation or polymerization) require:
- Storage under inert gas (argon/nitrogen) at −80°C in amber vials to prevent light-induced degradation .
- Addition of stabilizers (e.g., BHT at 0.01% w/v) to inhibit radical-mediated oxidation .
- Regular purity checks via FTIR or NMR to monitor degradation .
Q. What strategies are recommended for investigating endogenous biosynthesis pathways of hydroxylated fatty acids in biological systems?
- Isotopic labeling : Use -labeled precursors (e.g., oleic acid) to track hydroxylation and alkyne incorporation in vitro or in vivo .
- Enzyme inhibition : Apply cytochrome P450 inhibitors (e.g., ketoconazole) to identify hydroxylation mechanisms .
- Metabolomic profiling : Combine LC-MS with multivariate analysis to correlate endogenous levels with physiological conditions .
Methodological Notes
- Isomer separation : Prioritize GC methods with polar capillary columns (e.g., CP-Sil 88) to resolve cis-9 from cis-10 or trans isomers .
- Safety protocols : Follow GHS guidelines for handling alkynes and hydroxylated lipids, including PPE (gloves, goggles) and fume hood use .
- Data validation : Cross-reference results with databases like PubChem or lipidomics repositories to ensure consistency with known physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
